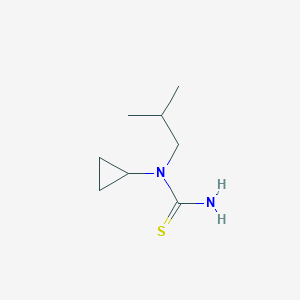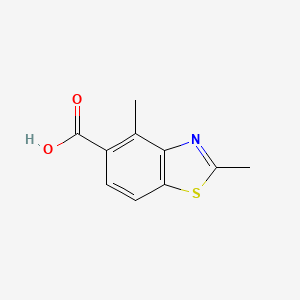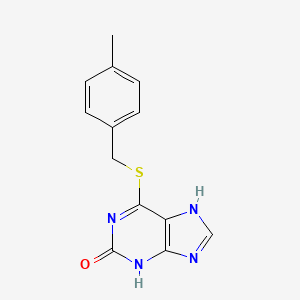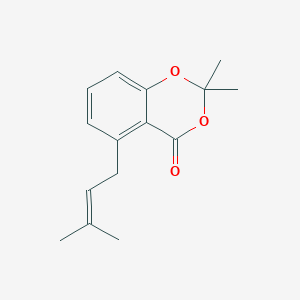
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane: is an organosilicon compound that features a silicon atom bonded to two fluorine atoms, a tert-butyl group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate reagents to introduce the tert-butyl, ethyl, and methyl groups onto the phenyl ring, along with the difluorosilane moiety. One common method involves the use of tert-butyl lithium and a silicon-fluorine reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silicon-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane can be used as a precursor for the introduction of silicon-containing groups into organic molecules. This can be useful in the development of new materials and catalysts.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where the unique properties of silicon can enhance performance characteristics such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane exerts its effects in chemical reactions typically involves the activation of the silicon-fluorine bond. This can facilitate the formation of new bonds with other atoms or groups, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the silicon center and its ability to form stable intermediates during the reaction process.
Comparación Con Compuestos Similares
- tert-Butyl(3-ethylphenyl)difluorosilane
- tert-Butyl(3-methylphenyl)difluorosilane
- tert-Butyl(5-methylphenyl)difluorosilane
Comparison: tert-Butyl(3-ethyl-5-methylphenyl)difluorosilane is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with only one substituent, the dual substitution pattern can provide additional steric and electronic effects, potentially leading to different reaction outcomes and applications.
Propiedades
Número CAS |
647842-27-1 |
|---|---|
Fórmula molecular |
C13H20F2Si |
Peso molecular |
242.38 g/mol |
Nombre IUPAC |
tert-butyl-(3-ethyl-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C13H20F2Si/c1-6-11-7-10(2)8-12(9-11)16(14,15)13(3,4)5/h7-9H,6H2,1-5H3 |
Clave InChI |
OMADHKOPXGCTJM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C)[Si](C(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)





![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)



![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
